![molecular formula C18H21N3O3S B2475289 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1797262-12-4](/img/structure/B2475289.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, a compound referred to as “4h” exhibited potent FGFR inhibitory activity . In vitro, “4h” inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves a structure-based design strategy . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was a key focus during the design .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1H-pyrrolo[2,3-b]pyridine motif . This motif acts as a hinge binder in the structure .
Scientific Research Applications
Chemical Reactions and Synthesis
N-(2,2,2-Trichloroethylidene)arenesulfonamides react with 1H-pyrrole and 1-methyl-1H-pyrrole to form corresponding N-[2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethyl]arenesulfonamides. Quantum-chemical calculations suggest the process is orbital-controlled, indicating potential for precise synthetic applications in organic chemistry (Rozentsveig et al., 2008).
Drug Development
The synthesis of methylbenzenesulfonamide CCR5 antagonists highlights the role of such compounds in targeting preparations for HIV-1 infection prevention, demonstrating the relevance of N-substituted benzenesulfonamides in medicinal chemistry and drug development processes (Cheng De-ju, 2015).
Corrosion Inhibition
Piperidine derivatives based on benzenesulfonamide, such as those studied by Kaya et al. (2016), show significant potential as corrosion inhibitors for metals. Their effectiveness is validated through quantum chemical calculations and molecular dynamics simulations, indicating their practical applications in materials science (Kaya et al., 2016).
Heterobicycle Synthesis
Sc(OTf)3-catalyzed intramolecular aza-Prins cyclization has been utilized for synthesizing trans- and cis-fused heterobicycles, demonstrating the utility of benzenesulfonamide derivatives in facilitating complex organic transformations (Reddy et al., 2010).
Photodynamic Therapy
The study on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents explores its photophysicochemical properties, suggesting its suitability for photocatalytic applications and potential in photodynamic therapy due to its photosensitizing abilities (Öncül et al., 2021).
Bifunctional Ligands and Metal Complexes
The development of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes showcases the strategic use of benzenesulfonamide derivatives in designing metal-organic frameworks and catalysts for various chemical reactions (Hasan et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFR1, 2, and 3, prevents this activation, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFR leads to the suppression of these pathways, particularly the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The future directions for “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide” involve further optimization of the compound . The compound “4h”, with its low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
properties
IUPAC Name |
4-methoxy-3-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-13-16(6-7-17(14)24-2)25(22,23)20-10-4-11-21-12-8-15-5-3-9-19-18(15)21/h3,5-9,12-13,20H,4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIDDOABKFAVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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